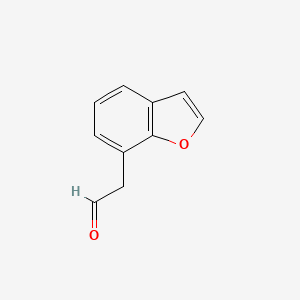
2-(Benzofuran-7-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzofuran-7-yl)acetaldehyde is an organic compound that features a benzofuran ring attached to an acetaldehyde group Benzofuran derivatives are known for their diverse biological activities and are found in various natural products
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the cyclization of o-alkynylphenols under acidic conditions to form the benzofuran ring, followed by formylation to introduce the aldehyde group .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves catalytic processes to ensure high yield and purity. Methods such as palladium-catalyzed coupling reactions and copper-mediated cyclizations are commonly employed .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Benzofuran-7-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Conditions often involve Lewis acids or bases to facilitate the reaction.
Major Products:
Oxidation: 2-(Benzofuran-7-yl)acetic acid.
Reduction: 2-(Benzofuran-7-yl)ethanol.
Substitution: Various substituted benzofuran derivatives depending on the substituent introduced
Aplicaciones Científicas De Investigación
2-(Benzofuran-7-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Used in the synthesis of dyes, polymers, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 2-(Benzofuran-7-yl)acetaldehyde involves its interaction with various molecular targets. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparación Con Compuestos Similares
Benzofuran: The parent compound without the acetaldehyde group.
2-(Benzofuran-7-yl)ethanol: The reduced form of 2-(Benzofuran-7-yl)acetaldehyde.
2-(Benzofuran-7-yl)acetic acid: The oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of both the benzofuran ring and the reactive aldehyde group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C10H8O2 |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
2-(1-benzofuran-7-yl)acetaldehyde |
InChI |
InChI=1S/C10H8O2/c11-6-4-8-2-1-3-9-5-7-12-10(8)9/h1-3,5-7H,4H2 |
Clave InChI |
MLTWDHVZVNCBOM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)CC=O)OC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


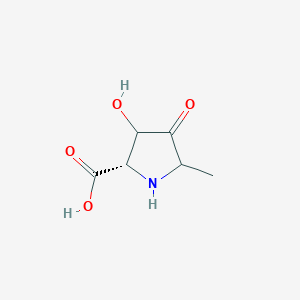
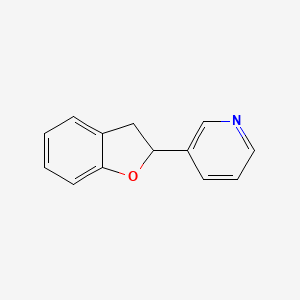
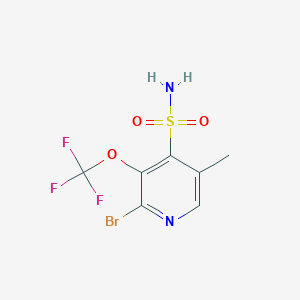
![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12874382.png)
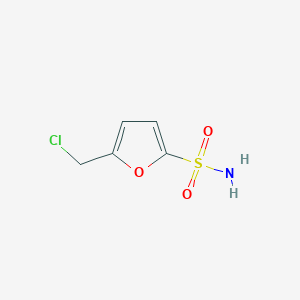

![N-(2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)quinolin-3-amine](/img/structure/B12874411.png)
![tert-Butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12874414.png)


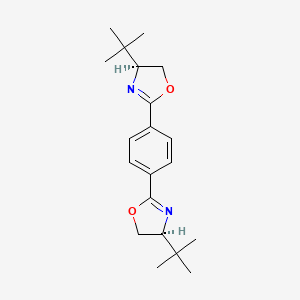
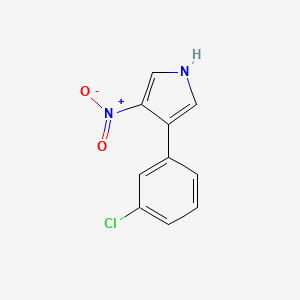
![1-(Bicyclo[3.1.0]hexan-6-ylmethyl)pyrrolidine](/img/structure/B12874444.png)
![Ethyl 2,5-dimethylpyrano[3,2-b]pyrrole-3-carboxylate](/img/structure/B12874445.png)
